tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate
Overview
Description
tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate is a halogenated heterocyclic compound with the molecular formula C15H22BrN3O3 and a molecular weight of 372.26 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate typically involves the bromination of a pyridine derivative followed by the introduction of a pivalamide group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The pivalamide group is introduced using pivaloyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an amine, the product would be a pyridine derivative with the amine group replacing the bromine atom.
Scientific Research Applications
tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and other biological interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate involves its interaction with specific molecular targets. The bromine atom and pivalamide group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate
- tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
- tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate
Uniqueness
tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate is unique due to the presence of both a bromine atom and a pivalamide group, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective substitution reactions and coupling reactions.
Properties
IUPAC Name |
tert-butyl N-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O3/c1-14(2,3)12(20)19-10-7-9(8-17-11(10)16)18-13(21)22-15(4,5)6/h7-8H,1-6H3,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFGKNDREXLTKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)NC(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801113462 | |
Record name | Carbamic acid, N-[6-bromo-5-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801113462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-53-7 | |
Record name | Carbamic acid, N-[6-bromo-5-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[6-bromo-5-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801113462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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